2,4-Dichloropyridine

描述

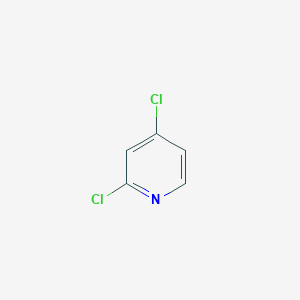

2,4-Dichloropyridine: is an organic compound with the molecular formula C5H3Cl2N . It is a derivative of pyridine, where two hydrogen atoms in the pyridine ring are replaced by chlorine atoms at the 2 and 4 positions. This compound is a colorless to pale yellow liquid with a boiling point of approximately 189-190°C . It is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

准备方法

Synthetic Routes and Reaction Conditions: 2,4-Dichloropyridine can be synthesized through several methods:

Direct Chlorination of Pyridine: Pyridine is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride.

Chlorination of Pyridine-N-Oxides: Pyridine-N-oxides can be chlorinated using reagents like phosphoryl chloride to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves the direct chlorination of pyridine due to its simplicity and cost-effectiveness. The process is optimized to maximize yield and minimize by-products.

化学反应分析

Types of Reactions:

Nucleophilic Substitution: 2,4-Dichloropyridine undergoes nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines, thiols, or alkoxides.

Suzuki Coupling: This compound can participate in Suzuki coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines.

Suzuki Coupling: Palladium catalysts, such as palladium(II) acetate, are used along with bases like potassium carbonate in solvents like ethanol or toluene.

Major Products:

Nucleophilic Substitution: Products include substituted pyridines where the chlorine atoms are replaced by the nucleophile.

Suzuki Coupling: Products are biaryl compounds with various functional groups depending on the boronic acid used.

科学研究应用

Chemical Synthesis

2,4-Dichloropyridine serves as an important building block in the synthesis of various organic compounds. Its chlorinated structure allows for selective reactions, making it a valuable intermediate in many chemical processes.

1.1. Palladium-Catalyzed Reactions

One of the notable applications of this compound is in palladium-catalyzed reactions. For instance, a highly regioselective C-2 amination process was developed using palladium(0) catalysts. This method allows for the coupling of this compound with aminoarenes to produce 4-chloro-6-anilino nicotinonitrile compounds after deprotection . This reaction highlights the compound's utility in synthesizing complex molecules with high regioselectivity.

1.2. Suzuki Coupling Reactions

Another significant application is in Suzuki coupling reactions. This compound can undergo effective one-pot double Suzuki coupling to yield diarylated products. The choice of solvent plays a crucial role in optimizing these reactions, demonstrating the compound's adaptability in synthetic methodologies .

Pharmaceutical Applications

The pharmaceutical industry recognizes this compound for its potential in drug development. Its derivatives have been explored for various biological activities.

2.1. Anticancer Agents

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For example, studies have synthesized compounds that target specific cancer pathways, showcasing the compound's role as a precursor in developing novel anticancer agents .

2.2. Antidepressants and CNS Agents

The compound has also been investigated for its potential as a central nervous system (CNS) agent. Certain derivatives have shown activity as selective antagonists for corticotropin-releasing factor receptors, indicating possible applications in treating anxiety and depression .

Agrochemical Applications

In agrochemistry, this compound is utilized in the formulation of herbicides and pesticides.

3.1. Herbicide Development

The compound's structure allows it to serve as a precursor for herbicides that target specific plant growth mechanisms. Its derivatives have been tested for efficacy against various weed species, contributing to integrated pest management strategies .

Material Science Applications

This compound is also applied in material science, particularly in the development of dyes and pigments.

4.1. Dye Synthesis

The compound contributes to the formulation of vibrant dyes due to its ability to participate in electrophilic substitution reactions. This application is crucial for industries focused on textile and polymer manufacturing .

Case Studies and Research Findings

作用机制

The mechanism of action of 2,4-dichloropyridine depends on its specific application. In medicinal chemistry, it often acts as a precursor to bioactive molecules that interact with specific molecular targets such as enzymes or receptors. The chlorine atoms in the pyridine ring can enhance the compound’s binding affinity and selectivity towards these targets .

相似化合物的比较

2-Chloropyridine: A mono-chlorinated derivative of pyridine with similar reactivity but different substitution patterns.

3-Chloropyridine: Another mono-chlorinated pyridine isomer with distinct chemical properties.

4-Chloropyridine: A mono-chlorinated pyridine isomer with chlorine at the 4-position.

2,6-Dichloropyridine: A dichlorinated pyridine with chlorine atoms at the 2 and 6 positions, exhibiting different reactivity compared to 2,4-dichloropyridine.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of chlorine atoms at the 2 and 4 positions makes it a versatile intermediate for various chemical transformations, particularly in the synthesis of pharmaceuticals and agrochemicals .

生物活性

2,4-Dichloropyridine is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Overview of this compound

This compound is a halogenated derivative of pyridine that exhibits a range of biological activities including antibacterial, antifungal, and anticancer properties. Its structure allows it to interact with various biological targets, making it a valuable compound in drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound derivatives against various pathogens. For instance:

- Mycobacterium tuberculosis : Certain derivatives demonstrated significant bactericidal activity against M. tuberculosis, particularly in intracellular environments within human macrophages. The compounds were effective at concentrations below 1 μg/ml, showing potential as new anti-tuberculosis agents .

- Gram-positive and Gram-negative Bacteria : this compound derivatives have shown effectiveness against both Staphylococcus aureus (including MRSA) and Escherichia coli. The mechanisms involved include inhibition of bacterial cell division by disrupting FtsZ polymerization .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Mycobacterium tuberculosis | <1 μg/ml | Bactericidal |

| Staphylococcus aureus | Varies (sub-μg/ml) | Antibacterial |

| Escherichia coli | Varies (sub-μg/ml) | Antibacterial |

Anticancer Properties

This compound has also been explored for its anticancer potential. Research indicates:

- Inhibition of Cancer Cell Proliferation : Certain derivatives have shown significant anti-proliferative effects against various cancer cell lines, such as HepG-2 (liver cancer) and MDA-MB-231 (breast cancer). The compounds were tested using standard cytotoxicity assays like MTT and crystal violet assays .

- Mechanisms of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of specific signaling pathways involved in tumor growth. For example, some derivatives act as inhibitors of epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Table 2: Anticancer Activity of this compound Derivatives

| Cancer Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|

| HepG-2 | 10.5 | EGFR inhibition |

| MDA-MB-231 | 7.8 | Apoptosis induction |

| U87-EGFRvⅢ | 5.0 | Targeting EGFR mutations |

Case Study 1: Resistance Mechanisms in Mycobacterium tuberculosis

A study investigated the resistance mechanisms developed by M. tuberculosis strains exposed to this compound derivatives. Whole-genome sequencing revealed mutations in the mmpR5 gene associated with increased resistance to these compounds. This highlights the need for combination therapies to prevent resistance development .

Case Study 2: Structural Modifications for Enhanced Activity

Research focused on synthesizing new analogs of this compound to enhance its biological activity. Modifications led to improved binding affinities for bacterial targets and increased cytotoxicity against cancer cell lines. These findings suggest that structural optimization can significantly impact the pharmacological profile of pyridine derivatives .

属性

IUPAC Name |

2,4-dichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N/c6-4-1-2-8-5(7)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYPVHTOETJVYIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181047 | |

| Record name | 2,4-Dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26452-80-2 | |

| Record name | 2,4-Dichloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26452-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026452802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2,4-dichloropyridine particularly useful in organic synthesis?

A1: The presence of two chlorine atoms at the 2- and 4-positions of the pyridine ring allows for sequential and regioselective substitutions, enabling the construction of complex molecules. The inherent reactivity difference between the two chlorine atoms, often influenced by the reaction conditions and catalysts, provides a handle for achieving diverse substitution patterns. [, , , ]

Q2: What types of reactions are commonly employed for substituting the chlorine atoms in this compound?

A3: A range of reactions have been explored, including palladium-catalyzed cross-coupling reactions like Suzuki coupling [, , , ], Buchwald-Hartwig amination [, , ], and Stille coupling []. Additionally, nucleophilic aromatic substitutions with various nucleophiles like phenols and amines are also utilized. [, ]

Q3: Are there any strategies to completely reverse the inherent regioselectivity of this compound?

A4: Yes, introducing a bulky trialkylsilyl group at the 5-position of this compound effectively shields the 4-position, thereby directing nucleophilic attack to the 2-position. [] This strategy allows access to substitution patterns otherwise challenging to achieve.

Q4: How does the choice of catalyst system influence the regioselectivity in Suzuki coupling reactions of this compound?

A5: The choice of ligand significantly impacts the regioselectivity. Electron-deficient bidentate ligands, such as DPPF, predominantly lead to coupling at the 3-position in 3,5-dichloropyridazine, a close analogue of this compound. Conversely, electron-rich monodentate ligands like Q-Phos favor coupling at the 5-position. [] The steric bulk of the ligand also plays a role, as evidenced by the contrasting selectivities observed with DPPF and the electron-rich bidentate ligand DTBPF. []

Q5: Beyond synthetic applications, what other research areas involve this compound?

A6: Computational studies, particularly those employing Density Functional Theory (DFT), have been conducted to understand the mechanism of gas-phase photochemical chlorination of 2-chloropyridine, a reaction that can lead to the formation of this compound. [] These studies provide insights into the activation energies and transition state structures involved in different reaction pathways. []

Q6: Could you provide some examples of how this compound is used in the synthesis of biologically relevant compounds?

A7: this compound serves as a starting point for synthesizing pyridine-based dyes with applications in live-cell imaging. [] It also acts as a key intermediate in the synthesis of a corticotropin-releasing factor (CRF) antagonist, achieved through a combination of nucleophilic aromatic substitution and copper-mediated ether formation. []

Q7: Has this compound been used to generate compound libraries for medicinal chemistry?

A8: Yes, the regioselective Buchwald-Hartwig amination of this compound has been exploited to develop a novel approach for synthesizing libraries of 2,4-bisaminopyridines (BAPyd). [, ] This methodology allows for the rapid exploration of chemical space around the 2,4-diaminopyridine core, which is prevalent in various bioactive molecules. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。